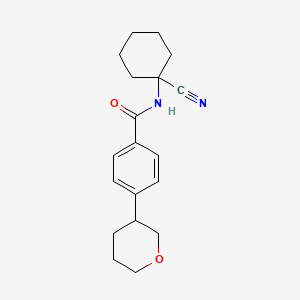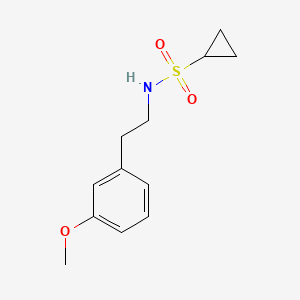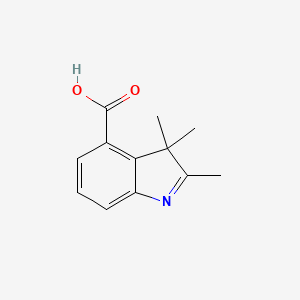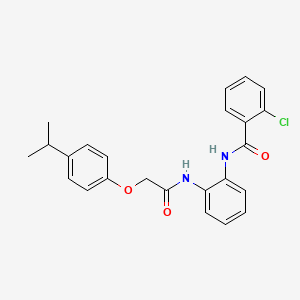
2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide is a benzamide derivative with potential applications in various fields, including medicinal chemistry and agriculture. While the specific compound is not directly studied in the provided papers, related benzamide derivatives have been synthesized and characterized, offering insights into the chemical behavior and properties that could be extrapolated to the compound .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the acylation of aniline compounds with acid chlorides or anhydrides. For instance, the synthesis of 2-benzoyl-N-(4-chlorophenyl)-3-oxo-3-phenylpropanamide involves the reaction of 4-chlorophenylamine with a benzoyl derivative to form the benzamide linkage . Similarly, the synthesis of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide was achieved, and its crystal structure was determined, indicating the feasibility of synthesizing complex benzamide structures with specific substituents . These methods could be adapted to synthesize the compound of interest by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of benzamide derivatives. For example, the crystal structure of N-(2,3-Dichlorophenyl)benzamide shows that the molecules are linked into a chain through an N—H⋯O hydrogen bond, which is a common feature in benzamides due to the presence of the amide functional group . The molecular structure of related compounds, such as N-(2,4-Dichlorophenyl)benzamide, reveals that the amide group forms a dihedral angle with the benzoyl ring, suggesting a degree of rotational freedom around the amide bond . These structural insights are valuable for understanding the conformational preferences of the compound .
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including hydrolysis, amidation, and substitution reactions. The presence of the chloro substituent on the benzene ring can make the compound susceptible to nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. The reactivity of the amide group can also be influenced by the substituents on the benzene rings, as seen in the different conformations observed in dichlorophenyl benzamides .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The presence of halogen atoms, like chlorine, can affect the compound's density, melting point, and solubility. The crystal structure analysis provides information on the density and molecular volume, as seen in the study of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl)phenylsulfonamido]phenyl}benzamide, which has a density of 1.519 g/cm³ . The hydrogen bonding observed in the crystal structures of these compounds suggests that they may have higher melting points and boiling points compared to their non-hydrogen-bonded counterparts .
科学的研究の応用
Photoactivatable Antagonists for NK2 Receptor Mapping
2-Chloro-N-(2-(2-(4-isopropylphenoxy)acetamido)phenyl)benzamide analogs have been developed as photoactivatable antagonists for mapping the antagonist binding site of the tachykinin NK2 receptor. These compounds bind with high affinity to the NK2 receptor, which is significant for identifying residues critical to antagonist binding. This application is pivotal in understanding receptor-ligand interactions and could guide the design of new therapeutics targeting NK receptors (Kersey et al., 1996).
Antimicrobial Activities
Compounds with structural similarities to this compound have been synthesized and evaluated for their antimicrobial activities. These compounds have shown promising results against various microbial strains, indicating potential applications in developing new antimicrobial agents. The exploration of these compounds' antimicrobial properties contributes to the ongoing search for novel treatments against resistant bacterial infections (Patel & Shaikh, 2011).
Anti-Tubercular Agents
A series of derivatives synthesized from a key compound structurally related to this compound have shown significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These findings are crucial for the development of new anti-tubercular scaffolds, highlighting the compound's potential in contributing to the fight against tuberculosis. The non-cytotoxic nature of these compounds further emphasizes their potential as safe therapeutic agents (Nimbalkar et al., 2018).
Drug Design and Discovery
An eco-friendly synthesis approach for potential analgesic and antipyretic agents structurally related to this compound has been developed. This green chemistry approach not only emphasizes the importance of environmentally friendly synthesis methods but also the compound's versatile applications in drug design and discovery. The development of these compounds aligns with the search for new analgesic and antipyretic drugs, offering a promising outlook for future pharmaceutical applications (Reddy et al., 2014).
特性
IUPAC Name |
2-chloro-N-[2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)17-11-13-18(14-12-17)30-15-23(28)26-21-9-5-6-10-22(21)27-24(29)19-7-3-4-8-20(19)25/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEZUTYLMJXDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethyl-N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2508635.png)
![4-[3-[[1-(3,4-Dimethylphenyl)cyclobutyl]methylamino]-3-oxopropyl]benzenesulfonyl fluoride](/img/structure/B2508636.png)
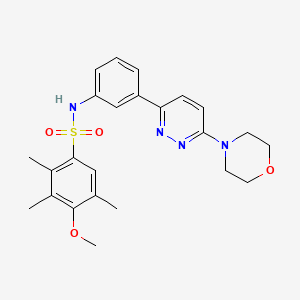
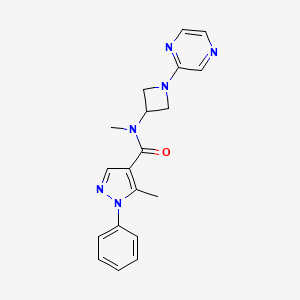
![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)
![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)
![6-(4-fluorobenzyl)-4-(4-hydroxy-3-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2508645.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2,2-diphenylacetamide](/img/structure/B2508648.png)
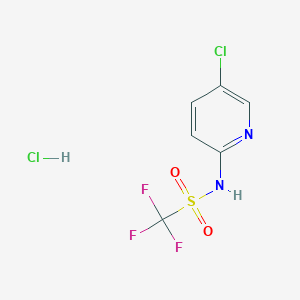
![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)
